5-Amino-6,6-dimethylpiperidin-2-one
Overview
Description
“5-Amino-6,6-dimethylpiperidin-2-one” is a chemical compound with the molecular formula C7H14N2O . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered ring, a secondary amide (aliphatic), and a primary amine (aliphatic) . The molecular weight of this compound is 142.20 .
Scientific Research Applications
Bioactive Diketopiperazines (DKPs) and Their Medicinal Applications
2,5-Diketopiperazines (DKPs), cyclic dipeptides formed from two amino acids, exhibit a broad spectrum of bioactivities, making them attractive for drug discovery. These compounds, including 5-Amino-6,6-dimethylpiperidin-2-one derivatives, have demonstrated potential in various medicinal applications due to their rigid structure, chiral nature, and diverse side chains. Bioactive DKPs have been identified in patents covering a range of structure types and bioactivities, such as anti-tumor, neuroprotective, immune and metabolic regulatory effects, anti-inflammatory, antibiotic activities, and more. Their simplicity in chemical structure belies the wide range of medicinal applications they offer, suggesting a promising avenue for future therapeutic developments (Wang et al., 2013).
Incretins: GLP-1 and GIP in Metabolic Regulation
Incretin hormones, particularly glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), play a crucial role in metabolic regulation, including enhancing insulin secretion, beta-cell proliferation, and reducing food intake. The review by Baggio and Drucker (2007) emphasizes the therapeutic relevance of these peptides in managing type 2 diabetes and obesity, pointing to the development of GLP-1 receptor agonists and DPP-4 inhibitors. These advancements underline the significance of incretin-based therapies in modern pharmacology, offering insight into their mechanisms of action and potential benefits beyond glucose control (Baggio & Drucker, 2007).
Advances in Serotonin 5-HT(6) Receptor Ligands
Research into 5-HT(6) receptor antagonists has opened new paths for treating learning and memory disorders. This area has seen significant progress, with the identification of selective antagonists that demonstrate potential for cognition enhancement. Studies employing these antagonists have shown promising results in memory performance enhancement, suggesting a key role for 5-HT(6) receptors in cognitive processes. The continuous development of structurally diverse ligands underscores the therapeutic promise of targeting this receptor in neuropsychiatric conditions (Russell & Dias, 2002).
Therapeutic Potential of Incretin-Based Medications
Incretin-based therapies (IBTs), including GLP-1 receptor agonists and DPP-4 inhibitors, have shown beneficial effects in managing type 2 diabetes and obesity. The cardiovascular outcomes trials (CVOTs) have highlighted the non-glycemic benefits of these medications, such as weight loss and cardioprotection, validating their role in clinical guidelines for diabetes management. The exploration of these mechanisms and the clinical implications of incretin-based medications underscore their value in treating metabolic disorders beyond glycemic control (Sachinidis et al., 2020).
Future Directions
Piperidine derivatives, including “5-Amino-6,6-dimethylpiperidin-2-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
5-amino-6,6-dimethylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2)5(8)3-4-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZJRZDJIJZFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC(=O)N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-22-1 | |
Record name | 5-amino-6,6-dimethylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.